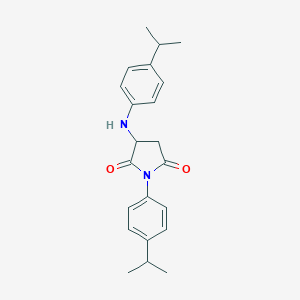![molecular formula C19H23N3O4S B399902 N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-4-METHOXYBENZAMIDE](/img/structure/B399902.png)
N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-4-METHOXYBENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by its complex structure, which includes a methoxy group, a methylsulfonyl piperazine moiety, and a benzamide core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-4-METHOXYBENZAMIDE typically involves multiple steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative. This can be achieved by reacting piperazine with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group.
Coupling with 4-Aminophenylbenzamide: The next step involves coupling the piperazine derivative with 4-aminophenylbenzamide. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Methoxylation: Finally, the methoxy group is introduced by reacting the intermediate product with methoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzenesulfonamide: Similar structure but with a sulfonamide group.
4-Methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzylamine: Similar structure but with a benzylamine group.
Uniqueness
4-Methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, methylsulfonyl piperazine moiety, and benzamide core make it a versatile compound for various applications.
This detailed article provides a comprehensive overview of N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-4-METHOXYBENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H23N3O4S |
|---|---|
Peso molecular |
389.5g/mol |
Nombre IUPAC |
4-methoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-9-3-15(4-10-18)19(23)20-16-5-7-17(8-6-16)21-11-13-22(14-12-21)27(2,24)25/h3-10H,11-14H2,1-2H3,(H,20,23) |
Clave InChI |
DLXMHQCBTKSKSV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Cyclohexyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B399819.png)




![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B399830.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]pentanamide](/img/structure/B399832.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]hexanamide](/img/structure/B399833.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]butanamide](/img/structure/B399835.png)
![N-[4-(isobutyrylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B399837.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-isopropoxybenzamide](/img/structure/B399838.png)
![2-(4-bromophenoxy)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide](/img/structure/B399839.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B399840.png)
